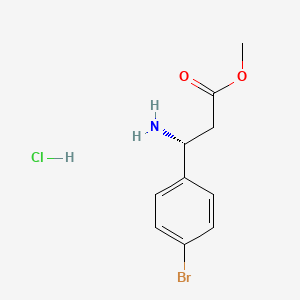
tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate: is a chemical compound used in various fields of research and industry. It is known for its unique structure, which includes a tert-butyl group, a cyclobutyl group, and a carbamate functional group. This compound is often used in organic synthesis and as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl-containing reagent under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the development of pharmaceuticals, particularly those involving carbamate functional groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, making it a compound of interest in pharmacological research.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyclobutyl moiety.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another related compound with a hydroxypropyl group instead of the cyclobutyl group.
Uniqueness: tert-Butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific molecular interactions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate involves the reaction of tert-butyl carbamate with 2-cyclobutyl-1-oxopropan-2-yl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "2-cyclobutyl-1-oxopropan-2-yl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 2-cyclobutyl-1-oxopropan-2-yl chloride to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Purify the product by column chromatography" ] } | |
Numéro CAS |
1785119-53-0 |
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




